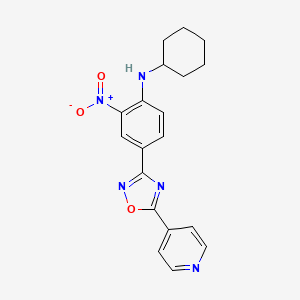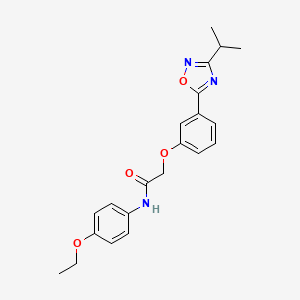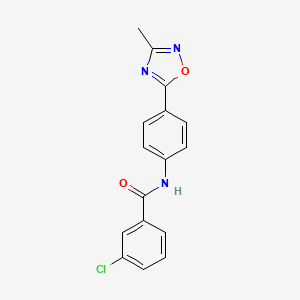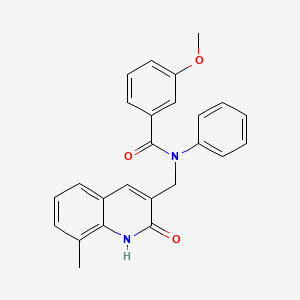
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide, also known as HM-3, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of molecules known as benzamides, which have been shown to exhibit a range of biological activities.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Specifically, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to changes in the expression of genes that are important for cell growth and survival, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to reduce the levels of certain inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of chronic inflammatory conditions. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide in laboratory experiments is its relatively low toxicity compared to other anti-cancer agents. Additionally, its ability to inhibit HDAC activity makes it a useful tool for studying the role of histone acetylation in gene expression and cellular processes. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide. One area of focus could be the development of more efficient synthesis methods to produce larger quantities of the compound for use in preclinical and clinical studies. Additionally, further studies could be conducted to investigate the potential of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide as a therapeutic agent in a range of disease states, including cancer and chronic inflammatory conditions. Finally, studies could be conducted to investigate the mechanisms underlying the anti-cancer and anti-inflammatory effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide, with the goal of identifying new targets for drug development.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide involves the reaction of 2-hydroxy-8-methylquinoline with benzoyl chloride in the presence of a base, followed by the addition of methoxyamine hydrochloride and sodium cyanoborohydride. This method has been optimized for high yields and purity, and has been used in numerous studies to produce N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide for further investigation.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been studied extensively for its potential as a therapeutic agent in a variety of disease states. One area of focus has been its use as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells in vitro. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of chronic inflammatory conditions.
属性
IUPAC Name |
3-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-8-6-9-18-14-20(24(28)26-23(17)18)16-27(21-11-4-3-5-12-21)25(29)19-10-7-13-22(15-19)30-2/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRCWJBGKATVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

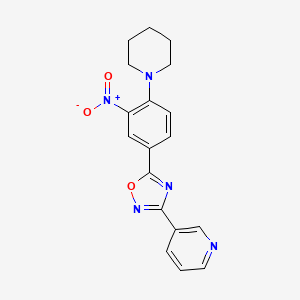
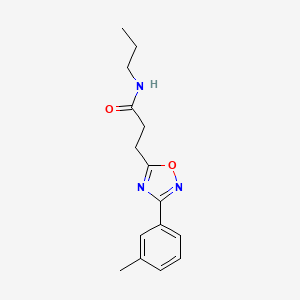
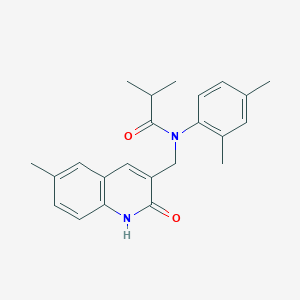

![1-(4-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7686665.png)
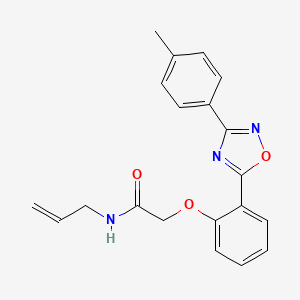
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B7686676.png)
![5-chloro-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B7686679.png)

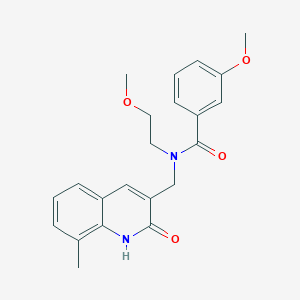
![(E)-2,6-dimethyl-N'-(thiophen-2-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7686717.png)
